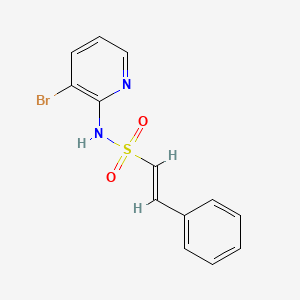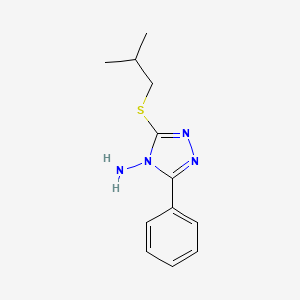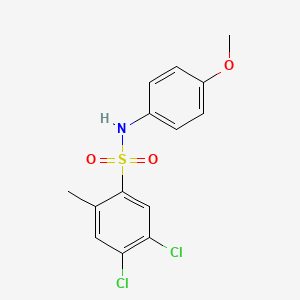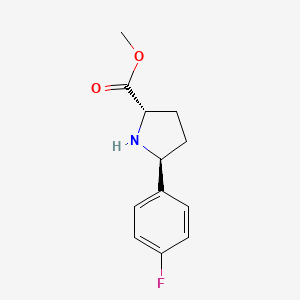
Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of pyrrolidine carboxylates, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to involve modulation of the activity of ion channels and receptors in the nervous system. It has been shown to interact with the voltage-gated sodium channels and the GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification may pose some limitations.
Zukünftige Richtungen
There are several future directions for research on methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, including the development of new analogs with improved pharmacological properties, the investigation of its mechanism of action at the molecular level, and the exploration of its potential applications in other fields, such as neuroprotection and cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its potent analgesic, anti-inflammatory, and anticonvulsant activities make it a valuable candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate can be achieved through several methods, including the use of chiral catalysts and asymmetric synthesis. One of the most commonly used methods involves the reaction of (S)-proline with 4-fluorobenzaldehyde, followed by reduction of the resulting imine with sodium borohydride and esterification of the resulting alcohol with methyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Eigenschaften
IUPAC Name |
methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSFQSMXWNQKB-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

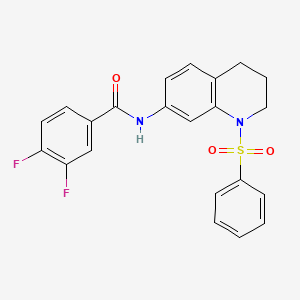
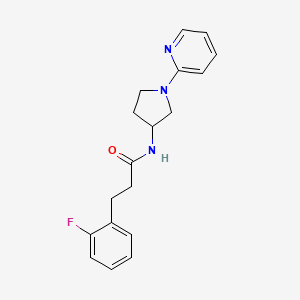
![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)
![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)

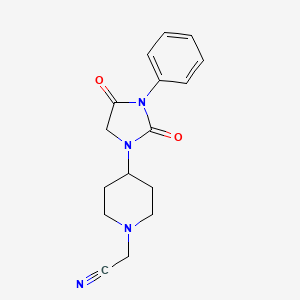
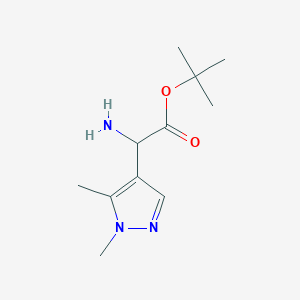
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2838218.png)
![2-[[5-(Phenylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2838223.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)
![{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2838226.png)
